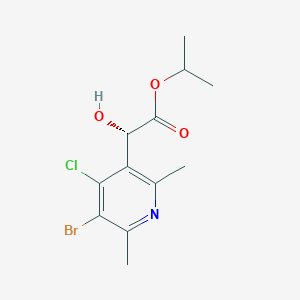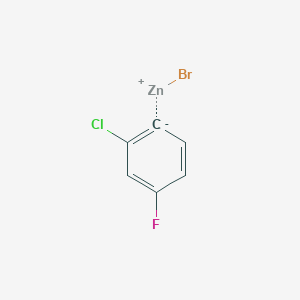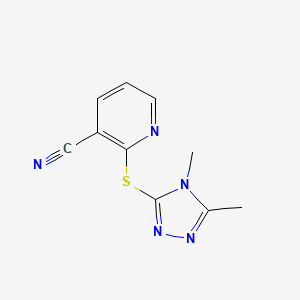
2,3-Dibromo-3-(3-chlorophenyl)-1-(2-methyloxiran-2-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dibromo-3-(3-chlorophenyl)-1-(2-methyloxiran-2-yl)propan-1-one is an organic compound that features a complex structure with multiple functional groups. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and industry. The presence of bromine, chlorine, and oxirane groups in its structure suggests that it may exhibit unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-3-(3-chlorophenyl)-1-(2-methyloxiran-2-yl)propan-1-one typically involves multiple steps, starting from simpler organic molecules. One possible synthetic route could involve the bromination of a precursor compound, followed by the introduction of the chlorophenyl group and the formation of the oxirane ring. The reaction conditions would need to be carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve efficient and cost-effective production. Additionally, purification techniques such as crystallization or chromatography would be employed to isolate the final product.
化学反応の分析
Types of Reactions
2,3-Dibromo-3-(3-chlorophenyl)-1-(2-methyloxiran-2-yl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions could lead to the removal of bromine or chlorine atoms, resulting in different derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions would vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce a dehalogenated compound.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its biological activity and potential as a pharmaceutical agent.
Medicine: Research could explore its use in drug development, particularly for its potential antimicrobial or anticancer properties.
Industry: It may find applications in the production of specialty chemicals or materials.
作用機序
The mechanism by which 2,3-Dibromo-3-(3-chlorophenyl)-1-(2-methyloxiran-2-yl)propan-1-one exerts its effects would depend on its specific interactions with molecular targets. For example, if it has biological activity, it might interact with enzymes or receptors in cells, leading to a cascade of biochemical events. The presence of the oxirane ring suggests that it could act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules.
類似化合物との比較
Similar Compounds
2,3-Dibromo-3-phenylpropan-1-one: Lacks the chlorophenyl and oxirane groups, making it less complex.
3-(3-Chlorophenyl)-1-(2-methyloxiran-2-yl)propan-1-one: Lacks the bromine atoms, which may affect its reactivity.
2,3-Dibromo-1-(2-methyloxiran-2-yl)propan-1-one: Lacks the chlorophenyl group, which could influence its chemical properties.
Uniqueness
2,3-Dibromo-3-(3-chlorophenyl)-1-(2-methyloxiran-2-yl)propan-1-one is unique due to the combination of bromine, chlorine, and oxirane groups in its structure
特性
分子式 |
C12H11Br2ClO2 |
|---|---|
分子量 |
382.47 g/mol |
IUPAC名 |
2,3-dibromo-3-(3-chlorophenyl)-1-(2-methyloxiran-2-yl)propan-1-one |
InChI |
InChI=1S/C12H11Br2ClO2/c1-12(6-17-12)11(16)10(14)9(13)7-3-2-4-8(15)5-7/h2-5,9-10H,6H2,1H3 |
InChIキー |
ZJAADAJXBRJTHI-UHFFFAOYSA-N |
正規SMILES |
CC1(CO1)C(=O)C(C(C2=CC(=CC=C2)Cl)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


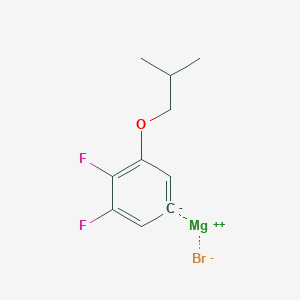


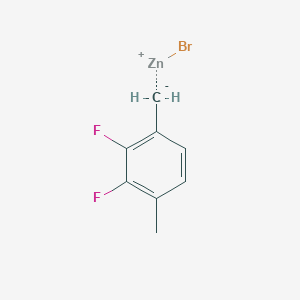
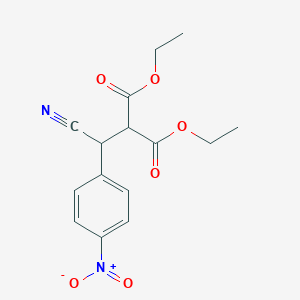
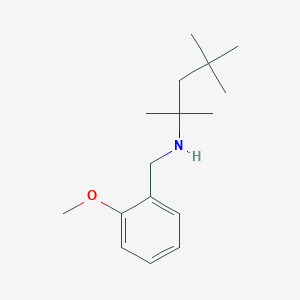
![2-{[(2-Methoxynaphthalen-1-yl)methyl]amino}ethanol](/img/structure/B14902227.png)

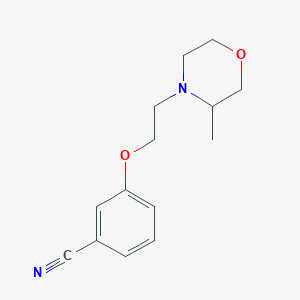
![(4aR,5aS)-Ethyl 5a-methyl-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxylate](/img/structure/B14902235.png)

